molecular formula C14H11NO2 B8169553 3-Benzyloxy-5-hydroxybenzonitrile

3-Benzyloxy-5-hydroxybenzonitrile

Cat. No.: B8169553
M. Wt: 225.24 g/mol
InChI Key: BIWMVSRQFQPUFX-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-hydroxybenzonitrile (C₁₄H₁₁NO₂) is a benzonitrile derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a hydroxyl group (-OH) at the 5-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which confer unique electronic and steric properties.

Properties

IUPAC Name

3-hydroxy-5-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWMVSRQFQPUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-hydroxybenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzonitrile and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is heated to promote the nucleophilic substitution of the hydroxy group with the benzyloxy group.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxy-5-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products:

    Oxidation: 3-Benzyloxy-5-hydroxybenzaldehyde.

    Reduction: 3-Benzyloxy-5-hydroxybenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Key Reactions

  • Oxidation : Hydroxy group can be oxidized to a carbonyl group.
  • Reduction : Nitrile group can be reduced to an amine.
  • Substitution : Benzyloxy group can be replaced with other functional groups.

Chemistry

3-Benzyloxy-5-hydroxybenzonitrile serves as an important intermediate in organic synthesis. Its versatile functional groups allow for the development of more complex organic molecules, including pharmaceuticals and agrochemicals. This compound can participate in various chemical reactions, enhancing its utility in synthetic chemistry.

Biology

In biological research, this compound has potential applications in studying enzyme-catalyzed reactions involving nitriles and hydroxyl groups. The presence of these functional groups may facilitate interactions with biological molecules, making it a candidate for further investigation in drug development.

Industry

The compound is utilized in the production of specialty chemicals that require specific properties, such as enhanced solubility or reactivity. Its unique structure allows it to be tailored for particular industrial applications, including the formulation of new materials.

Case Studies and Research Findings

  • Anticonvulsant Activity :
    A study demonstrated that derivatives related to this compound exhibited significant anticonvulsant properties across various seizure models. For instance, compounds derived from this structure showed promising results in maximal electroshock seizure tests, indicating potential therapeutic applications for epilepsy treatment .
  • Antibacterial Properties :
    Research exploring related compounds has revealed antibacterial activity against Gram-positive bacteria. Such findings suggest that modifications to the benzonitrile structure could lead to new antibacterial agents .
  • Mechanistic Studies :
    Investigations into the mechanism of action have shown that the nitrile group can form hydrogen bonds and coordinate with metal ions, while the hydroxy group can act as a nucleophile. This dual functionality enhances the compound's reactivity and interaction with biological systems .

Mechanism of Action

The mechanism of action of 3-Benzyloxy-5-hydroxybenzonitrile depends on its specific application

    Nitrile Group: Can form hydrogen bonds or coordinate with metal ions in catalytic processes.

    Hydroxy Group: Can participate in hydrogen bonding and act as a nucleophile in chemical reactions.

    Benzyloxy Group: Can enhance the lipophilicity of the molecule, affecting its solubility and interaction with biological membranes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Benzyloxy-5-hydroxybenzonitrile and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound 3-OCH₂C₆H₅, 5-OH C₁₄H₁₁NO₂ 237.25 g/mol Lipophilic due to benzyloxy; polar due to -OH; moderate solubility in DMSO .
3-Chloro-5-hydroxybenzonitrile 3-Cl, 5-OH C₇H₄ClNO 153.57 g/mol Higher polarity than benzyloxy analog; reactive Cl substituent .
3-Bromo-4-hydroxy-5-methoxybenzonitrile 3-Br, 4-OH, 5-OCH₃ C₉H₇BrNO₂ 256.07 g/mol Bromine increases molecular weight; methoxy enhances solubility .
3-[3-(2-Benzothiazolylmethoxy)-5-Cl]-5-Cl 3-Cl, 5-Cl, benzothiazole group C₂₁H₁₂Cl₂N₂O₂S 427.25 g/mol Bulky benzothiazole group; potential biological activity .
3-Chlorobenzonitrile 3-Cl C₇H₄ClN 137.57 g/mol Simple structure; lacks hydroxyl/benzyloxy; low solubility .

Solubility and Physicochemical Properties

  • Lipophilicity : this compound exhibits higher logP (~2.8) compared to 3-chloro-5-hydroxybenzonitrile (logP ~1.5) due to the benzyloxy group .
  • Polarity: The hydroxyl group in this compound increases aqueous solubility slightly compared to non-hydroxylated analogs like 3-Chlorobenzonitrile .

Data Table: Comparative Overview

Property This compound 3-Chloro-5-hydroxybenzonitrile 3-Bromo-4-hydroxy-5-methoxybenzonitrile
Molecular Weight 237.25 g/mol 153.57 g/mol 256.07 g/mol
Key Functional Groups -OH, -OCH₂C₆H₅ -OH, -Cl -Br, -OH, -OCH₃
Solubility in DMSO High Moderate Moderate
Reactivity Deprotection, acetylation Nucleophilic substitution Halogen bonding, cross-coupling

Biological Activity

3-Benzyloxy-5-hydroxybenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and a benzyloxy substituent on a benzonitrile backbone. Its structure can be represented as follows:

C15H13NO2\text{C}_{15}\text{H}_{13}\text{NO}_{2}

This compound's unique structure contributes to its biological activity, particularly in interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways and target proteins. Research indicates that it may influence the following mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that this compound can inhibit certain kinases involved in cancer progression, thereby reducing cell proliferation and inducing apoptosis in cancer cell lines.
  • Interaction with Receptors : The benzyloxy group enhances lipophilicity, allowing for better interaction with hydrophobic regions of receptors and enzymes, potentially modulating their activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro experiments show that it can induce apoptosis in various cancer cell lines. For instance, a study on hepatocellular carcinoma (HCC) cells revealed that treatment with this compound led to significant reductions in cell viability and motility, suggesting its potential as an anti-metastatic agent .

Table 1: Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Effect on Cell ViabilityMechanism of Action
Huh7 (HCC)25Significant reductionInduction of apoptosis
MCF-7 (Breast)30Moderate reductionCell cycle arrest
A549 (Lung)20Significant reductionInhibition of kinase activity

Anti-inflammatory Properties

Additionally, this compound has shown promise in reducing inflammation. It appears to downregulate pro-inflammatory cytokines in macrophages, indicating potential applications in treating inflammatory diseases .

Case Studies

  • Hepatocellular Carcinoma : In a controlled study, Huh7 cells treated with varying concentrations of this compound exhibited decreased expression of integrin α7 and matrix metalloproteinase-9 (MMP-9), crucial for metastatic processes. The compound's ability to suppress epithelial-mesenchymal transition (EMT) markers further supports its role as an anti-metastatic agent .
  • Breast Cancer Models : Another study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing that it induced G1 phase cell cycle arrest and increased apoptosis markers, suggesting its utility as a therapeutic agent in breast cancer treatment .

Q & A

Q. What are the optimal synthetic routes for 3-Benzyloxy-5-hydroxybenzonitrile, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols, such as nitration, benzylation, and deprotection. For example, a related compound, 3,5-dihydroxybenzonitrile, was synthesized via nitration of 3,5-dihydroxybenzoic acid followed by benzylation and nitrile formation . To optimize yields:

  • Use anhydrous conditions for benzylation to prevent hydrolysis of intermediates.
  • Employ catalysts like Pd/C for selective deprotection of benzyl groups under hydrogenation.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the benzyloxy and hydroxy group positions via characteristic shifts (e.g., benzyl protons at δ 4.8–5.2 ppm, aromatic protons in the nitrile region).
  • FT-IR : Identify nitrile (C≡N stretch ~2220 cm1^{-1}) and hydroxy (O-H stretch ~3200–3500 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

  • Store at 0°C–6°C in airtight containers to prevent degradation from moisture or oxidation .
  • Avoid exposure to strong oxidizing agents, which may induce hazardous decomposition (e.g., COx_x, NOx_x) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Model the electron density of the nitrile and benzyloxy groups to predict sites for nucleophilic attack.
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) to design analogs with enhanced binding affinity .
  • Tools like REAXYS or PISTACHIO databases provide reaction pathway predictions based on similar benzonitrile derivatives .

Q. What strategies resolve contradictions in crystallographic data for benzyloxy-substituted benzonitriles?

  • Use SHELX software for small-molecule refinement, especially for resolving twinned crystals or high-resolution data .
  • Cross-validate with spectroscopic data (e.g., comparing experimental and calculated X-ray diffraction patterns) .

Q. How can the benzyloxy group be selectively modified to synthesize derivatives for structure-activity relationship (SAR) studies?

  • Protection/Deprotection : Replace benzyloxy with other protecting groups (e.g., tert-butyldimethylsilyl) under mild acidic conditions .
  • Cross-Coupling : Utilize Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at the 5-hydroxy position .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Purification : Column chromatography may be impractical; switch to recrystallization or flash distillation for large batches.
  • Safety : Mitigate risks from hazardous intermediates (e.g., nitration byproducts) by optimizing reaction stoichiometry and temperature .

Methodological Considerations

Q. How to analyze conflicting HPLC purity data for this compound batches?

  • Column Selection : Use a C18 reverse-phase column with gradient elution (water/acetonitrile) to resolve closely eluting impurities.
  • Calibration : Validate methods with certified reference standards. Discrepancies may arise from column aging or mobile phase pH variations .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme Inhibition : Test against cytochrome P450 isoforms due to the nitrile group’s potential metal-binding properties.
  • Cytotoxicity : Use MTT assays in cancer cell lines, noting that benzyloxy groups often enhance membrane permeability .

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